({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine
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Overview
Description
({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while substitution of the bromine atom can yield a variety of functionalized compounds .
Scientific Research Applications
({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine involves its interaction with specific molecular targets. The sulfonyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with biological molecules. The bromine atom can participate in halogen bonding, further affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-((5-Bromothiophen-2-yl)sulfonyl)morpholine: Shares the sulfonyl and bromothiophene groups but differs in the core structure.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Contains similar thiophene groups but has a different overall structure.
Uniqueness
({4-[(5-bromothiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine is unique due to its combination of a thiazepane ring with a sulfonyl and bromothiophene group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-[4-(5-bromothiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O2S3/c1-14(2)8-10-9-18-7-3-6-15(10)20(16,17)12-5-4-11(13)19-12/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSBCRAPJXCCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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